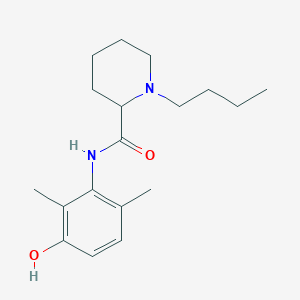

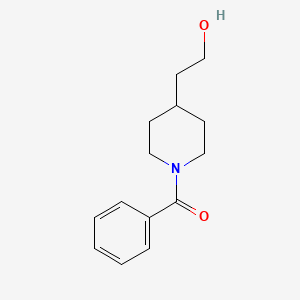

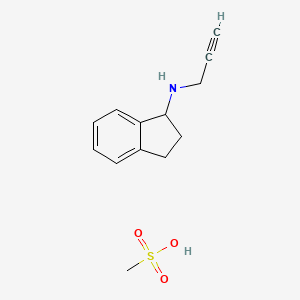

![molecular formula C7H4Cl2N2S B1336750 2,4-二氯-7-甲基噻吩并[3,2-d]嘧啶 CAS No. 35265-83-9](/img/structure/B1336750.png)

2,4-二氯-7-甲基噻吩并[3,2-d]嘧啶

描述

2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine is a compound that belongs to the class of thienopyrimidines, which are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. These compounds are of interest due to their potential pharmacological activities, including their use as intermediates in the synthesis of small molecule anticancer drugs .

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives has been reported in several studies. For instance, a method for synthesizing 2-amino-4-phenylthieno[2,3-d]pyrimidine derivatives involves the reduction of dihydrothienopyrimidinones and -thiones with sodium borohydride or lithium aluminum hydride, followed by amination to yield the desired compounds . Another study describes the synthesis of 2-chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine from methyl 3-aminothiophene-2-carboxylate and urea through cyclization, chlorination, and nucleophilic substitution, achieving a total yield of 42.4% . These methods highlight the versatility of thienopyrimidine scaffolds and their amenability to various synthetic modifications.

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of a related compound, 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride, was solved, revealing two conjugated aromatic rings that are almost coplanar . Another study determined the structures of isomorphous pyrimidines, including 2-amino-4,6-dichloropyrimidine, by X-ray methods, showing planar six-membered rings with significant double-bond character .

Chemical Reactions Analysis

Thienopyrimidine derivatives can undergo various chemical reactions, expanding their utility in medicinal chemistry. The reactivity of a related scaffold, 2,4-dichlorofuro[3,4-d]pyrimidin-7-one, was investigated, demonstrating that highly functionalized pyrimidines could be obtained by reacting with different amine nucleophiles under controlled conditions . This indicates that 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine could potentially be modified through similar nucleophilic substitution reactions to generate a diverse array of substituted or fused pyrimidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidine derivatives are influenced by their molecular structure. The presence of chlorine atoms and the potential for hydrogen bonding can affect the compound's solubility, melting point, and reactivity. For instance, the crystal packing of 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride is stabilized by intermolecular hydrogen bonds and weak π-π stacking interactions . These interactions are crucial for understanding the compound's behavior in different environments and can guide the design of new derivatives with desired properties.

科学研究应用

合成和药物中间体

- 2,4-二氯-7-甲基噻吩并[3,2-d]嘧啶作为小分子抗癌药物合成中的中间体而著称。周等人 (2019) 的一项研究建立了此类化合物的快速合成方法,证明了其在药物研究中的重要性(Zhou et al., 2019)。

先进有机合成技术

- 据 Tikad 等人 (2007) 报道,该化合物一直是区域选择性交叉偶联反应研究的主题。这项研究为各种双官能化嘧啶系列提供了创新的合成策略(Tikad et al., 2007)。

新型化合物合成中的中间体

- 刘国吉 (2009) 探索使用 2,4-二氯-5-甲氧基嘧啶(一种相关化合物)作为嘧啶合成的新中间体。这项研究强调了此类化合物在开发新型化学实体中的作用(Guo-ji, 2009)。

非线性光学材料潜力

- Murthy 等人 (2019) 对 4,6-二氯-2-(甲基磺酰基)嘧啶(一种类似化合物)的研究揭示了它作为三阶非线性光学材料的潜力。这表明在非线性光学器件中可能的应用(Murthy et al., 2019)。

抗菌应用

- Etemadi 等人 (2016) 合成了 2,4-二氯-5-(氯甲基)-6-甲基嘧啶的衍生物并测试了它们的抗菌活性。研究结果表明在开发新型抗菌剂方面具有潜在应用(Etemadi et al., 2016)。

新型合成技术

- 董等人 (2012) 开发了一种 2,4-二氯噻吩并[3,2-d]嘧啶的新合成技术,突出了其在医学研究中的重要性以及作为抗癌剂的潜力(Dong et al., 2012)。

癌症治疗中的双重抑制剂潜力

- Rosowsky 等人 (1997) 合成了 2,4-二氨基噻吩并[2,3-d]嘧啶衍生物作为二氢叶酸还原酶的潜在抑制剂,表明其在癌症治疗中的治疗潜力(Rosowsky et al., 1997)。

作用机制

Target of Action

It is used as an intermediate in the synthesis of various bioactive compounds , suggesting that its targets could vary depending on the final compound it is incorporated into.

Mode of Action

As an intermediate, its mode of action would be determined by the final compound it contributes to. For instance, it is used in the synthesis of PI3K inhibitors , which work by inhibiting the phosphoinositide 3-kinase (PI3K) pathway, a key signaling pathway involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.

Biochemical Pathways

The biochemical pathways affected by 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine would depend on the final compound it is part of. For example, if it is used to synthesize a PI3K inhibitor, it would affect the PI3K/AKT/mTOR pathway .

安全和危害

The safety information for 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine indicates that it is a substance that requires careful handling . It has been assigned the GHS07 pictogram and carries the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

属性

IUPAC Name |

2,4-dichloro-7-methylthieno[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2S/c1-3-2-12-5-4(3)10-7(9)11-6(5)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXYWALKGQDXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428053 | |

| Record name | 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine | |

CAS RN |

35265-83-9 | |

| Record name | 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

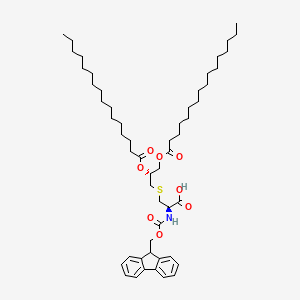

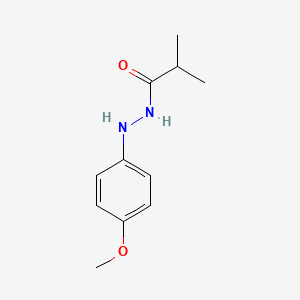

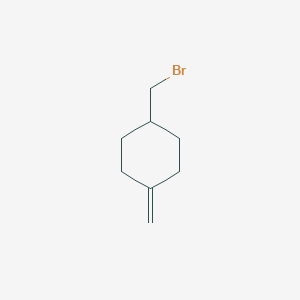

![[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B1336684.png)